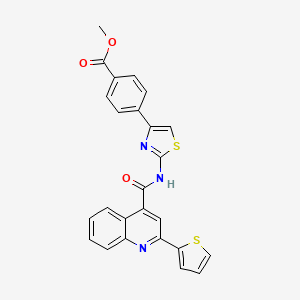![molecular formula C19H20F3N3O2 B2568288 3-[(pyridin-4-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide CAS No. 2379987-95-6](/img/structure/B2568288.png)
3-[(pyridin-4-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Pyridin-4-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a pyridine moiety, and a trifluoromethyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(pyridin-4-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the pyridine moiety. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the hydrogenation of pyridine derivatives or by cyclization reactions involving amines and aldehydes.
Introduction of the Pyridine Moiety: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced to the piperidine ring.
Attachment of the Trifluoromethyl Group: This is usually done through electrophilic fluorination reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Final Coupling: The final step involves coupling the pyridine and piperidine intermediates through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[(Pyridin-4-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
3-[(Pyridin-4-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 3-[(pyridin-4-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent molecule for various applications.
類似化合物との比較
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Employed as a plasticizer in flexible plastic articles.
Uniqueness
3-[(Pyridin-4-yloxy)methyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide stands out due to its unique combination of a piperidine ring, pyridine moiety, and trifluoromethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
3-(pyridin-4-yloxymethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c20-19(21,22)15-4-1-5-16(11-15)24-18(26)25-10-2-3-14(12-25)13-27-17-6-8-23-9-7-17/h1,4-9,11,14H,2-3,10,12-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBMFIUHDGQICR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-methoxybenzamide](/img/structure/B2568206.png)

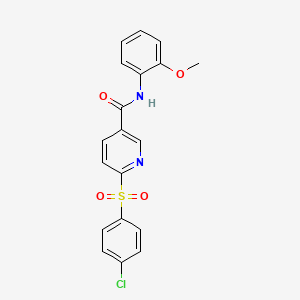
![Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2568210.png)
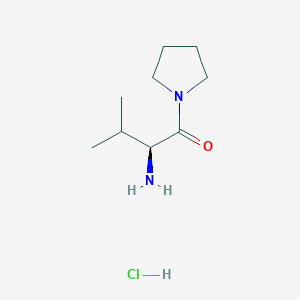
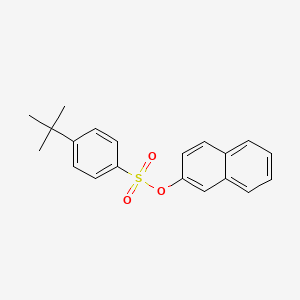
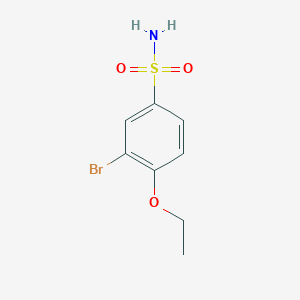
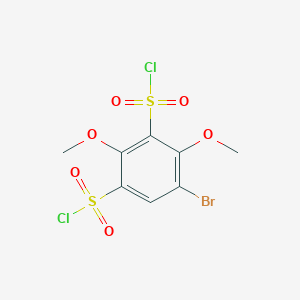
![ethyl 2-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2568219.png)
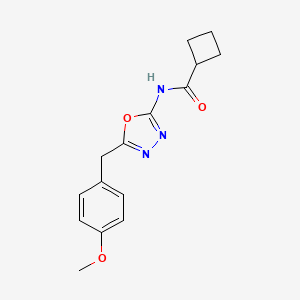
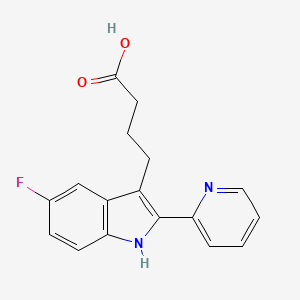
![5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2568223.png)
![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2568224.png)
